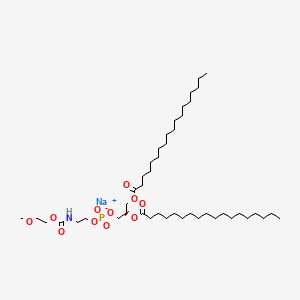
Dihydrodehydrodiconiferyl alcohol
Overview
Description
Dihydrodehydrodiconiferyl alcohol (DDDA) is a naturally occurring compound found in many plants, fungi, and bacteria. It is a secondary metabolite and has been studied extensively due to its potential applications in medicine, biotechnology, and pharmaceuticals. DDDA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. In addition, it has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
Anti-Inflammatory Properties
Dihydrodehydrodiconiferyl alcohol has shown significant inhibitory effects against lipopolysaccharide-induced nitric oxide production in cells, suggesting its potential as an anti-inflammatory agent. This property was observed in a study analyzing various compounds from Abies recurvata, including this compound (Li et al., 2012).
Antiviral Activity
Research on Illicium henryi identified this compound as having moderate inhibitory activity on hepatitis B virus surface antigen and e antigen secretion. This finding highlights its potential application in antiviral therapies (Liu et al., 2011).
Role in Plant Defense
A study on Pinus taeda revealed the presence of a phenylpropenal double-bond reductase that converts dehydrodiconiferyl and coniferyl aldehydes into dihydrodehydrodiconiferyl and dihydroconiferyl aldehydes. This enzyme is believed to be involved in plant defense mechanisms (Kasahara et al., 2006).
Antioxidant Activities
Compounds isolated from the stem bark of Trewia nudiflora, including this compound, demonstrated significant antioxidant activity. This suggests its potential use in antioxidant therapies (Kang et al., 2008).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural elucidation of this compound. For example, research has been conducted on the short synthesis of neolignans with a dihydrobenzo[b]furan skeleton, including natural this compound (García-Muñoz et al., 2005). Another study reported on the synthesis of this compound, contributing to the structural revision of natural products (Meng et al., 2010).
Implications in Herbal Medicine
The compound has been identified in various plants used in herbal medicine, suggesting a role in the therapeutic properties of these plants. For instance, its presence was noted in Eleutherococcus senticosus, impacting assays for other constituents (Gaffney et al., 2004).
Mechanism of Action
Target of Action
Dihydrodehydrodiconiferyl alcohol is a methanolic extract of Liriodendron tulipifera . It exhibits selective antifibrotic activities toward the activated Hepatic Stellate Cells (HSCs) and suppresses Tumor Necrosis Factor-alpha (TNF-α) production in RAW264.7 macrophages . Therefore, its primary targets are HSCs and TNF-α.
Mode of Action
It is known to interact with its targets (hscs and tnf-α) and suppress their activity . This suppression results in antifibrotic effects and reduced inflammation, which are beneficial in the treatment of conditions like hepatic fibrosis .
Biochemical Pathways
This compound is part of the lignan class of plant secondary metabolites . Its biosynthesis involves the dimerization of phenylpropenes . The process involves the formation of a radical from a phenylpropene monolignol, which facilitates oxidative coupling of radical partners . This leads to an intermediate p-quinone methide, followed by intramolecular cyclization, which installs the dihydrobenzo[b]furan core . Finally, an enzymatic allylic alcohol reduction furnishes this compound .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of TNF-α production in RAW264.7 macrophages and antifibrotic activities toward activated HSCs . These effects can help in the prevention and treatment of hepatic fibrosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DHDCA plays a significant role in biochemical reactions. It exhibits antimicrobial and antifungal activities, enhancing plant resistance against pathogens and fungi
Cellular Effects
Dihydrodehydrodiconiferyl alcohol has been found to have specific cytotoxic activity on melanoma cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is relatively stable, but it can be oxidized in the presence of strong oxidizing agents . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored.
properties
IUPAC Name |
4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLZVJIHPWRSQQ-HNAYVOBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272203 | |
| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28199-69-1 | |
| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28199-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















